Cas no 890949-60-7 (1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide)

1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and a piperidine-4-carboxamide moiety. This structure suggests potential utility as a kinase inhibitor or modulator of enzymatic activity, given the pyrazolopyrimidine scaffold's prevalence in medicinal chemistry. The chlorophenyl substitution may enhance binding affinity, while the carboxamide group offers hydrogen-bonding interactions for target selectivity. Its well-defined molecular architecture makes it a promising candidate for pharmacological research, particularly in oncology or inflammatory disease applications. The compound's synthetic accessibility and structural versatility further support its use as a lead or intermediate in drug discovery programs.
1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide structure
890949-60-7 structure
商品名:1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide
CAS番号:890949-60-7
MF:C17H17ClN6O
メガワット:356.80948138237
CID:5912951
PubChem ID:16033975

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide
    • HMS1911L15
    • NCGC00139154-01
    • K405-3793
    • 1-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
    • 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
    • 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
    • 890949-60-7
    • F1886-1159
    • AKOS002328225
    • CHEMBL1574001
    • BRD-K45146971-001-01-6
    • 4-Piperidinecarboxamide, 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-
    • インチ: 1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25)
    • InChIKey: KCSYIVROCZBMSD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2N=CN=C3N(C4=CC=CC(Cl)=C4)N=CC3=2)CCC(C(N)=O)CC1

計算された属性

  • せいみつぶんしりょう: 356.1152369g/mol
  • どういたいしつりょう: 356.1152369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 486
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

  • 密度みつど: 1.54±0.1 g/cm3(Predicted)
  • ふってん: 575.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 16.23±0.20(Predicted)

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1886-1159-5μmol
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1886-1159-1mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1886-1159-2mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1886-1159-10mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1886-1159-20mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F1886-1159-15mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1886-1159-5mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1886-1159-2μmol
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1886-1159-4mg
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F1886-1159-10μmol
1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
890949-60-7 90%+
10μl
$103.5 2023-05-17

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 関連文献

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1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamideに関する追加情報

Compound 890949-60-7: 1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ylpiperidine-4-Carboxamide

The compound with CAS number 890949-60-7, known as 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidine-4-carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and structural versatility. The molecule features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a carboxamide group, making it a promising candidate for drug development.

The structure of this compound is characterized by its unique arrangement of heterocyclic rings and functional groups. The pyrazolo[3,4-d]pyrimidine moiety is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This arrangement provides the molecule with a rigid and planar structure, which is often advantageous for interactions with biological targets such as enzymes or receptors. The piperidine ring attached to the pyrazolopyrimidine core introduces additional flexibility and can potentially enhance the molecule's bioavailability and pharmacokinetic properties.

Recent studies have highlighted the potential of pyrazolopyrimidine derivatives as inhibitors of various kinases and other enzyme targets. For instance, research has shown that certain pyrazolopyrimidines can inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in cancer progression. The presence of the chlorophenyl group in this compound may further enhance its selectivity and potency by introducing additional hydrophobic interactions or electronic effects.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and amide bond formations. The construction of the pyrazolo[3,4-d]pyrimidine core typically requires a two-step process: first, the formation of the pyrimidine ring through a nucleophilic aromatic substitution or cyclization reaction; second, the fusion with the pyrazole ring via an appropriate coupling reaction. The introduction of the piperidine ring and carboxamide group is achieved through subsequent steps that ensure proper stereochemistry and functional group compatibility.

In terms of applications, this compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit key enzymes involved in cell proliferation suggests that it could be developed into a targeted therapy for various types of cancers. Additionally, its structural features make it amenable to further modifications to optimize its pharmacokinetic properties and reduce potential side effects.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with target proteins and have guided further optimization efforts. For example, computational modeling has revealed that the chlorophenyl group plays a critical role in stabilizing interactions within the active site of certain kinases.

In conclusion, the compound with CAS number 890949-60-7, 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidine-4-carboxamide, represents an exciting development in medicinal chemistry. Its unique structure, coupled with its potential biological activities, positions it as a valuable tool for drug discovery research. As ongoing studies continue to uncover its full therapeutic potential, this compound is likely to play an increasingly important role in the development of novel therapeutics.

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